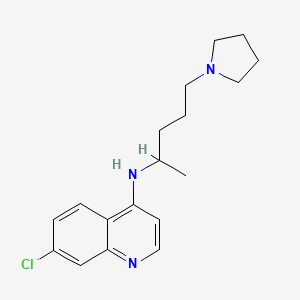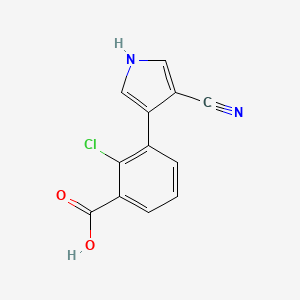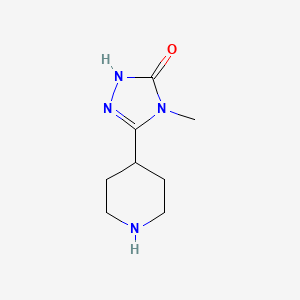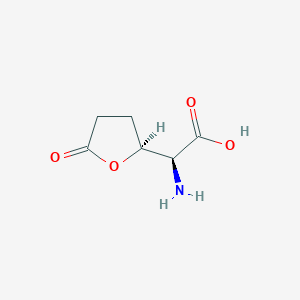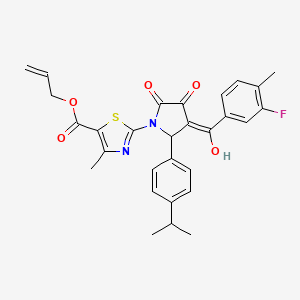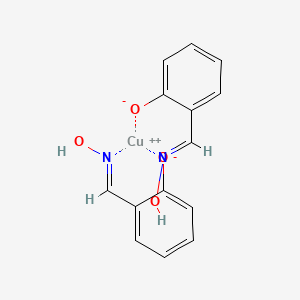
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine): is an organophosphorus compound derived from the heterocycle xanthene. It is used as a bidentate ligand and is noteworthy for having a particularly wide bite angle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine) typically involves the reaction of 9,9-dimethylxanthene with methyl(phenyl)phosphine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for experimental purposes. The production process involves careful control of reaction parameters to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenated compounds can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine) is used as a ligand in coordination chemistry. Its wide bite angle makes it suitable for forming stable complexes with transition metals, which are useful in catalysis .
Biology and Medicine: its ability to form stable complexes with metals suggests it could be used in the development of metal-based drugs and diagnostic agents .
Industry: In industry, the compound’s unique properties make it a candidate for use in various catalytic processes, including hydroformylation of alkenes .
Mecanismo De Acción
The mechanism by which (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparación Con Compuestos Similares
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): Another organophosphorus compound with similar ligand properties.
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(perfluorophenyl)phosphine): A compound with perfluorinated phenyl groups, offering different electronic properties.
Uniqueness: (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine) is unique due to its wide bite angle and the presence of methyl and phenyl groups, which influence its reactivity and stability in forming metal complexes .
Propiedades
Fórmula molecular |
C29H28OP2 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
[9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane |
InChI |
InChI=1S/C29H28OP2/c1-29(2)23-17-11-19-25(31(3)21-13-7-5-8-14-21)27(23)30-28-24(29)18-12-20-26(28)32(4)22-15-9-6-10-16-22/h5-20H,1-4H3 |
Clave InChI |
HSZSXCOFXRFNGW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C(=CC=C2)P(C)C3=CC=CC=C3)OC4=C1C=CC=C4P(C)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


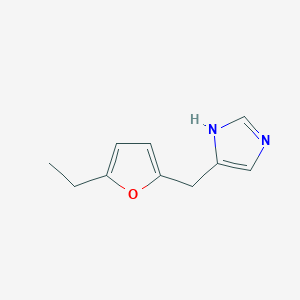
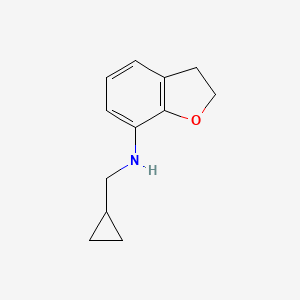
![1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone](/img/structure/B12881281.png)



